Brain H1 Receptor Occupancy: Diphenhydramine vs. Bepotastine
Diphenhydramine demonstrates significantly higher central nervous system (CNS) H1 receptor occupancy compared to the second-generation antihistamine bepotastine at clinically relevant oral doses, a key differentiator for applications requiring a sedative component. In a direct head-to-head human PET imaging study, the overall cortical mean H1 receptor occupancy was 57% for diphenhydramine (30 mg dose) versus only 15% for bepotastine (10 mg dose) [1].
| Evidence Dimension | CNS H1 Receptor Occupancy (H1RO) |
|---|---|
| Target Compound Data | 57% |
| Comparator Or Baseline | Bepotastine: 15% |
| Quantified Difference | 3.8-fold higher occupancy with diphenhydramine |
| Conditions | Human PET imaging study; oral administration of diphenhydramine 30 mg and bepotastine 10 mg; binding measured with [11C]doxepin. |
Why This Matters
This quantifies diphenhydramine's superior ability to engage central histamine receptors, making it the rational choice for models of sedation, motion sickness, or sleep disorders where high CNS H1RO is required, unlike bepotastine which is optimized for peripheral action.
- [1] Tashiro, M., Duan, X., Kato, M., Miyake, M., Watanuki, S., Ishikawa, Y., Funaki, Y., Iwata, R., Itoh, M., & Yanai, K. (2004). Brain histamine H1 receptor occupancy of a new antihistamine, bepotastine, measured by PET and [11C]doxepin. Journal of Clinical Psychopharmacology, 24(1), 85-91. View Source
